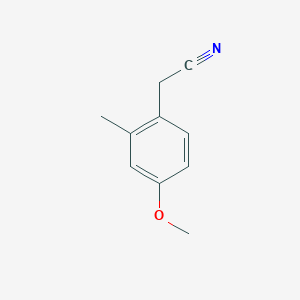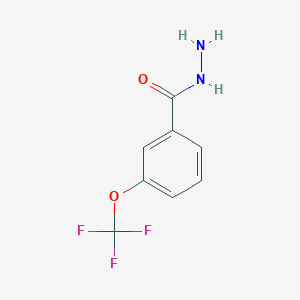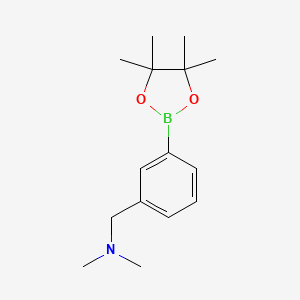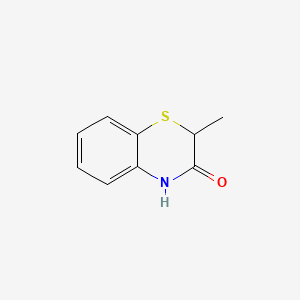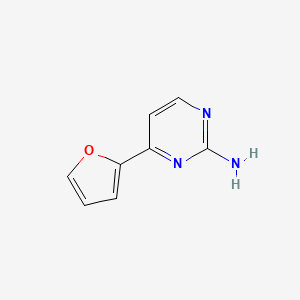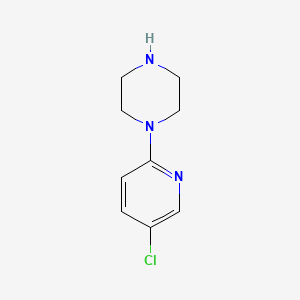![molecular formula C9H8N2O2 B1307302 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 20572-01-4](/img/structure/B1307302.png)
1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
Übersicht
Beschreibung
The compound 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid is a derivative of benzoimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities, particularly in the development of pharmaceuticals. The benzoimidazole derivatives have been explored for their anti-cancer properties, as well as their role as inhibitors in various biological pathways .
Synthesis Analysis
The synthesis of benzoimidazole derivatives often involves the formation of the imidazole ring followed by the introduction of a carboxylic acid group. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines . Another study reported the synthesis of 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids, highlighting the importance of the distance between the imidazole and carboxylic acid groups for optimal potency .
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were calculated using Hartree-Fock and density functional theory methods, and the results were compared with experimental data . These studies provide insights into the electronic structure and reactivity of the compound.
Chemical Reactions Analysis
Benzoimidazole derivatives can participate in a variety of chemical reactions. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate was used as a catalyst for the synthesis of benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction . The reactivity of these compounds can be influenced by the substituents on the benzoimidazole ring, as well as the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, can be determined through experimental studies. These properties are crucial for the development of pharmaceuticals, as they affect the compound's bioavailability and pharmacokinetics. The fluorescent properties of certain benzoimidazole derivatives have also been investigated, which could be useful in the design of imaging agents .
Case Studies
Several studies have demonstrated the potential of benzoimidazole derivatives in various biological applications. For example, the antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids against breast cancer cell lines suggest their potential as anti-cancer agents . Additionally, the synthesis of 1H-imidazol-1-yl-substituted carboxylic acids as thromboxane synthetase inhibitors indicates their possible use in the treatment of thrombotic diseases . These case studies highlight the therapeutic potential of benzoimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Studies
Compounds related to 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid have been studied for their crystalline structures, which are crucial for understanding molecular interactions and properties. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, showcasing its relevance in structural chemistry and as a side product in the synthesis of antitubercular agents (Richter et al., 2023).
Supramolecular Chemistry
The role of this compound derivatives in forming supramolecular structures is significant. The study on the structure of molecular salts assembled from noncovalent bonding between carboxylic acids, imidazole, and benzimidazole highlights the formation of proton-transfer compounds and various supramolecular arrays (Jin et al., 2015).
Synthetic Chemistry and Therapeutics
Derivatives of this compound are used in synthesizing compounds with potential therapeutic applications. For instance, novel 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their esters were synthesized and examined for their antiproliferative effects against breast cancer cell lines, demonstrating the potential of these compounds in developing cancer therapeutics (Karthikeyan et al., 2017).
Corrosion Inhibition
Research on benzimidazole derivatives also extends to applications like corrosion inhibition. A study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid provides insights into the physicochemical mechanisms and the potential industrial applications of these compounds (Ammal et al., 2018).
Antimicrobial Studies
Additionally, the antimicrobial properties of this compound derivatives have been investigated. The preparation and study of novel fused heterocyclic compounds derived from this chemical structure showed significant antimicrobial activity, underscoring the potential for developing new antimicrobial agents (Khairwar et al., 2021).
Wirkmechanismus
Target of Action
1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid is a compound that has been studied for its potential biological activities It is known that imidazole derivatives, which include this compound, have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to exhibit both acidic and basic properties due to their amphoteric nature . This allows them to interact with various biological targets through different mechanisms, such as electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The amphoteric nature of imidazole derivatives, including this compound, suggests that their action may be influenced by the ph of their environment .
Zukünftige Richtungen
The future directions for research on 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the development of effective inhibitors to reverse carbapenem resistance in Gram-negative bacteria is still needed .
Eigenschaften
IUPAC Name |
1-methylbenzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVGKXAIOVFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390250 | |
| Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20572-01-4 | |
| Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


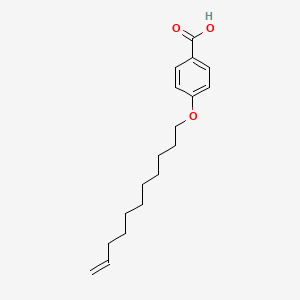
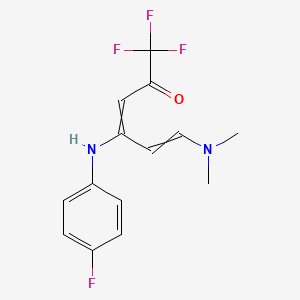
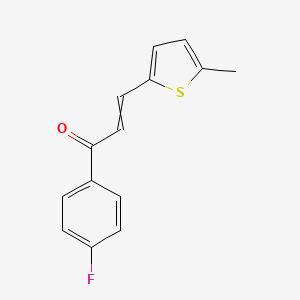
![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)


